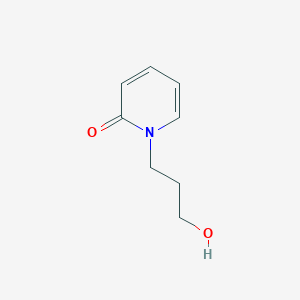

1-(3-Hydroxypropyl)-1,2-dihydropyridin-2-one

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, the production of 1,3-propanediol (1,3-PDO), an important bulk chemical used in the polyester and polyurethane industry, has been achieved through the selective hydrogenolysis of glycerol . The formation of 1,3-PDO is less thermodynamically stable than 1,2-PDO, and the steric hindrance effect in the reaction process makes the highly selective production of 1,3-PDO a great challenge .Scientific Research Applications

Synthetic Organic Chemistry Applications

1,4-Dihydropyridines, a class of nitrogen-containing heterocyclic compounds, are recognized for their pivotal role in synthetic organic chemistry. These compounds serve as a fundamental skeleton in many drugs and as starting material in the synthesis of complex organic compounds. Recent methodologies adopted for the synthesis of 1,4-DHPs, primarily through Hantzsch Condensation reactions, highlight their significance. These methods offer efficient and environmentally benign pathways for creating bioactive 1,4-DHPs, which can be further utilized to prepare more biologically active compounds by comparing their SAR activity (Sohal, 2021).

Materials Science Applications

Hydroxypyridinone complexes, particularly those involving aluminium, are under active development for their efficient chelating properties, which have potential medical uses. The design and chemistry of these compounds, along with their metal binding interactions and favorable lipophilic-hydrophilic character, suggest their significant role as aluminium scavengers. This opens up new perspectives for the application of these compounds in treating conditions associated with metal accumulation (Santos, 2002).

Biological Applications

In the realm of biologically active materials, polymers derived from N-substituted acryl-and methacrylamides, such as poly[N(2-hydroxypropyl)methacrylamide], have been explored for medical uses. These soluble polymers have been focused on general problems in medical applications, demonstrating the potential for creating new therapeutic agents and materials (Kálal et al., 1978).

Furthermore, 3-Hydroxycoumarin chemistry has been extensively studied for its chemical, photochemical, and biological properties. The synthesis pathways and reactivity of 3-hydroxycoumarin derivatives suggest their utility in various fields of biology, emphasizing the compound's versatility beyond traditional applications (Yoda, 2020).

Mechanism of Action

Target of Action

Similar compounds have been found to target interleukin-1 receptor-associated kinase 4 . This enzyme plays a crucial role in the inflammatory response and immune system regulation.

Mode of Action

It’s likely that the compound interacts with its targets through chemical reactivity, potentially leading to changes in cellular processes

Biochemical Pathways

Similar compounds have been involved in the production of 3-hydroxypropionic acid (3-hp), an important platform chemical . The production of 3-HP involves several key enzymes and metabolic pathways, including pyruvate carboxylase, benzoylformate decarboxylase, and 3-hydroxyisobutyrate dehydrogenase .

Pharmacokinetics

Similar compounds have shown good preclinical drug metabolism and pharmacokinetics (dmpk) properties

Result of Action

Similar compounds have shown to produce 3-hp, which can be used for the production of various value-added chemicals

Action Environment

Similar compounds have shown that the production of 3-hp can be influenced by various factors, including fermentation conditions, gene circuits, and enzyme overexpression

properties

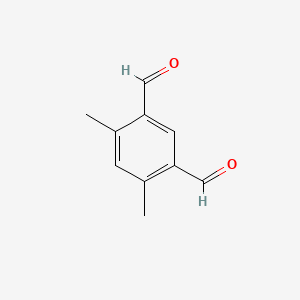

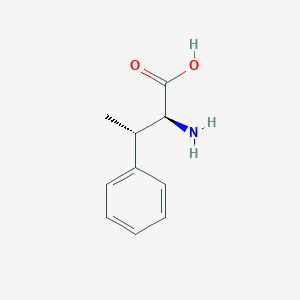

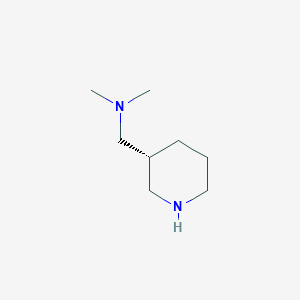

IUPAC Name |

1-(3-hydroxypropyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c10-7-3-6-9-5-2-1-4-8(9)11/h1-2,4-5,10H,3,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLAGPCJUAFNZGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1)CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(1-methyl-1H-imidazol-4-yl)phenyl]piperidine dihydrochloride](/img/structure/B3255451.png)

![Methanesulfonamide, N-[2-(4-piperidinyl)phenyl]-, hydrochloride (1:1)](/img/structure/B3255480.png)